Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
CAS No.: 174060-98-1
VCID: VC0015637
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.

Description | "Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid" is a chemical compound, specifically a modified pyrrolidine derivative. Pyrrolidine is a saturated cyclic compound with one nitrogen atom. The term "Boc" refers to a tert-butoxycarbonyl protecting group attached to the nitrogen atom of the pyrrolidine ring . This group is commonly used in chemical synthesis to protect the amine functionality during various reactions. The "2S" indicates the stereochemistry at the 2nd carbon position of the pyrrolidine ring, specifying that the molecule has a specific spatial arrangement . "3,3-dimethyl" indicates that there are two methyl groups attached to the 3rd carbon of the pyrrolidine ring. Finally, "carboxylic acid" denotes the presence of a carboxyl group (-COOH) at the 2nd carbon position . Thus, "Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid" is a pyrrolidine molecule with a Boc protecting group on the nitrogen, two methyl groups at the 3rd carbon, and a carboxylic acid group at the 2nd carbon, with a specified stereochemistry. Similar compounds include 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid, which differs by lacking the two methyl groups on the 3rd carbon . Another related compound is (R)-1-Boc-3-pyrrolidinecarboxylic acid, which has a different stereochemistry at the 3rd carbon position . These compounds, like "Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid," are often used as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. |
---|---|
CAS No. | 174060-98-1 |
Product Name | Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid |
Molecular Formula | C12H21NO4 |
Molecular Weight | 243.3 g/mol |
IUPAC Name | (2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 |
Standard InChIKey | FVTWJYOGVFLUNJ-MRVPVSSYSA-N |
SMILES | CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C |
Canonical SMILES | CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C |
Synonyms | (2S)-3,3-Dimethyl-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester; |
PubChem Compound | 10586313 |
Last Modified | Sep 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume